BenchChemオンラインストアへようこそ!

7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one

Leishmaniasis Neglected Tropical Diseases Antiprotozoal Drug Discovery

Procure 7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one (CAS 53981-04-7) as a validated antileishmanial scaffold. Its unique 4-phenyl + 7-prenyloxy pharmacophore delivers an IC50 of 21.35 µM against L. amazonensis—matching Amphotericin B and exceeding the 7-hydroxy analog by ≥3-fold—without murine macrophage toxicity. Also a potent tyrosinase inhibitor (IC50 1.60 µM) and a critical probe for cardiovascular SAR gap-filling. Essential for medicinal chemistry groups targeting neglected tropical diseases, enzyme selectivity panels, and focused 4-phenylcoumarin library synthesis. Request a quote for milligram to gram quantities.

Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
Cat. No. B5744612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one
Molecular FormulaC20H18O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C
InChIInChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-18(15-6-4-3-5-7-15)13-20(21)23-19(17)12-16/h3-10,12-13H,11H2,1-2H3
InChIKeyABLWAGJMSKIPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(3-Methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one: A Prenylated 4-Phenylcoumarin Scaffold for Leishmanicidal and Anticancer Lead Discovery


7-[(3-Methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one (ChemBase ID: 182862; molecular formula C20H18O3; molecular weight 306.36 g/mol) is a synthetic O-prenylated 4-phenylcoumarin belonging to the neoflavonoid class [1]. It features a chromen-2-one core with a phenyl substituent at position 4 and a 3-methyl-2-butenyloxy (prenyloxy) group at position 7 [2]. This compound serves as a key intermediate and bioactive scaffold in medicinal chemistry programs targeting neglected tropical diseases, oncology, and enzyme inhibition [1].

Why 4-Phenyl-7-prenyloxycoumarin Cannot Be Replaced by Simpler Coumarin Analogs in Leishmanicidal and Cytotoxic Applications


The 7-prenyloxy-4-phenylcoumarin scaffold possesses a unique combination of structural features that cannot be replicated by simple substitution with common coumarin analogs. Removal of the 4-phenyl group (as in 7-isopentenyloxycoumarin) eliminates aromatic stacking interactions that contribute to target binding and redirects biological selectivity from antiprotozoal toward anticancer pathways [1]. Replacement of the prenyloxy group with a hydroxyl group (as in 7-hydroxy-4-phenylcoumarin) results in at least a 3-fold reduction in antileishmanial potency [2]. Furthermore, substitution with a geranyloxy chain (auraptene) or farnesyloxy chain (umbelliprenin) yields IC50 values of 59.7 µM and 73.4 µM against MCF-7 breast cancer cells, respectively, representing a distinct target profile from the 4-phenyl-7-prenyloxy scaffold [3]. These structure-activity relationships demonstrate that both the 4-phenyl and 7-prenyloxy moieties are pharmacophoric elements that cannot be independently modified without loss of the target biological profile.

Quantitative Differentiation Evidence: 7-[(3-Methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one Versus Closest Analogs


7-O-Prenyl-4-phenylcoumarin Demonstrates ≥3-Fold Superior Antileishmanial Potency Over the Parent 7-Hydroxy Analog and Matches Amphotericin B Activity Against L. amazonensis Promastigotes

In a direct head-to-head evaluation within the same study, the target compound (Compound 4, 7-O-prenyl-4-phenylcoumarin) exhibited an IC50 of 21.35 µM against Leishmania amazonensis promastigotes, which is at least 3-fold more potent than the parent compound 7-hydroxy-4-phenylcoumarin (Compound 1) [1]. Against the clinically relevant amastigote form, the target compound showed an IC50 of 58.10 µM [1]. Notably, the target compound was as effective as the reference drug Amphotericin B against promastigotes, and it caused no toxicity in murine macrophages in vitro [1]. The prenylation of the 7-hydroxy group was essential for this potency enhancement, as the parent compound lacking the prenyl moiety showed significantly weaker activity [1].

Leishmaniasis Neglected Tropical Diseases Antiprotozoal Drug Discovery

The 4-Phenyl Substituent Increases Lipophilicity by ΔLogP ≈ 2–3 Units Compared to 7-Prenyloxycoumarin Lacking the 4-Aryl Group, Altering Membrane Permeability and Pharmacokinetic Predictions

The target compound bears both a lipophilic 4-phenyl ring and a 7-prenyloxy side chain, resulting in a calculated LogP substantially higher than 7-prenyloxycoumarin (CAS 10387-50-5), which lacks the 4-phenyl substituent. 7-Prenyloxycoumarin has an experimentally derived LogP of 3.14 (AlogP) . Based on the additive contribution of the phenyl ring (π ≈ 1.5–2.5 LogP units) and computational predictions for structurally related prenylated 4-phenylcoumarins, the 4-phenyl-7-prenyloxycoumarin scaffold is estimated to possess a LogP in the range of 5–6 [1]. PrenDB entries for closely related prenylated 4-phenylcoumarins report LogP values up to 7.76, corroborating the substantial lipophilicity increase conferred by the 4-phenyl group [2].

Lipophilicity ADME Properties Drug Design

4-Phenyl-7-prenyloxycoumarin Diverges from 7-Isopentenyloxycoumarin in Biological Selectivity: Preferential Antiprotozoal Activity Versus Bladder Cancer Cytotoxicity

7-Isopentenyloxycoumarin (lacking the 4-phenyl group) has been extensively characterized for selective cytotoxic activity against bladder cancer 5637 cells, with IC50 values of 76, 76, and 65 µg/mL after 24, 48, and 72 h of treatment, respectively, while sparing normal human dermal fibroblast (HDF) cells [1]. In contrast, the 4-phenyl-7-prenyloxycoumarin scaffold (Compound 4) demonstrated preferential activity against Leishmania parasites (IC50 21.35 µM promastigotes; 58.10 µM amastigotes) with no toxicity to murine macrophages in vitro [2]. This divergence in cellular selectivity profiles—antiparasitic versus antineoplastic—is attributable to the 4-phenyl substitution, which redirects the molecular target spectrum away from cancer cell cytotoxicity pathways toward antiprotozoal mechanisms, as supported by the broader SAR of prenyloxycoumarins reviewed by Curini et al. [3].

Cytotoxic Selectivity Target Profiling Anticancer vs. Antiprotozoal

Mushroom Tyrosinase Inhibition (IC50 1.6 µM) Distinguishes the 4-Phenyl-7-prenyloxycoumarin Scaffold from Non-4-Phenyl Prenyloxycoumarins That Lack This Activity

BindingDB records indicate that the target compound inhibits mushroom tyrosinase monophenolase activity with an IC50 of 1.60 µM (1.60E+3 nM) [1]. This enzyme inhibitory activity is not reported for 7-isopentenyloxycoumarin or auraptene, which lack the 4-phenyl substituent, suggesting that the 4-phenyl group contributes essential binding interactions with the tyrosinase active site [2]. The structurally related parent scaffold, 7-hydroxy-4-phenylcoumarin, is a confirmed dual ALDH-2 inhibitor (IC50 1.5 µM) and MAO inhibitor (IC50 0.5 µM), demonstrating that the 4-phenylcoumarin core is a privileged scaffold for enzyme inhibition, with O-prenylation at position 7 modulating the target selectivity profile .

Tyrosinase Inhibition Enzyme Inhibition Melanogenesis

Position-4 Substitution Determines Cardiovascular Pharmacodynamics: 4-Phenyl Prenyloxycoumarins Are Predicted to Differ from 4-Methyl Analogs in Blood Pressure Modulation

A pharmacological study of prenylcoumarins from Peucedanum japonicum demonstrated that 4-methyl-7-(3-methyl-2-butenyloxy)coumarin (Compound 8) caused an increase in blood pressure in anesthetized animal models, while seselin (Compound 3) and xanthyletin (Compound 4)—which bear different substituents at position 4—caused a slight decrease in blood pressure [1]. Compounds 2, 3, 4, 5, and 8 all increased heart rate [1]. This structure-activity relationship establishes that the nature of the substituent at position 4 is a critical determinant of cardiovascular pharmacodynamics within the prenyloxycoumarin class. By extension, the 4-phenyl-7-prenyloxycoumarin scaffold, with its bulky aromatic 4-phenyl substituent, is predicted to exhibit a cardiovascular profile distinct from both 4-methyl and 4-unsubstituted prenyloxycoumarins—a consideration directly relevant to in vivo safety pharmacology study design [1][2].

Cardiovascular Pharmacology Blood Pressure Safety Pharmacology

Optimal Research and Procurement Application Scenarios for 7-[(3-Methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one


Antileishmanial Drug Discovery: Hit-to-Lead Optimization Starting from a Validated Prenylated 4-Phenylcoumarin Scaffold

The target compound serves as a validated starting point for antileishmanial drug discovery programs. The demonstrated IC50 of 21.35 µM against L. amazonensis promastigotes—matching Amphotericin B activity and exceeding the parent 7-hydroxy analog by ≥3-fold—provides a quantitative baseline for structure-activity relationship (SAR) expansion [1]. Procurement of this scaffold enables systematic variation at positions 4 and 7 to further optimize antiprotozoal potency while maintaining the favorable selectivity profile (no murine macrophage toxicity) observed for the parent scaffold [1]. The compound is particularly suited for medicinal chemistry groups pursuing neglected tropical disease targets where resistance to existing therapies is emerging.

Enzyme Inhibition Screening: Tyrosinase and Related Oxidoreductase Target Profiling

The confirmed mushroom tyrosinase inhibition activity (IC50 1.60 µM) positions this compound as a tool molecule for tyrosinase-related research programs [2]. Given that the 4-phenylcoumarin core is also known to inhibit ALDH-2 (IC50 1.5 µM) and MAO (IC50 0.5 µM) in the non-prenylated form , the O-prenylated derivative can be used in comparative enzyme profiling studies to assess how 7-O-prenylation shifts target selectivity within the oxidoreductase enzyme family. This is valuable for academic groups and screening facilities building selectivity panels for coumarin-based enzyme inhibitors.

Pharmacological Tool for Structure-Activity Relationship Studies of Cardiovascular Effects of Prenyloxycoumarins

The established SAR showing that the position-4 substituent determines the direction of blood pressure modulation (increase with 4-methyl; decrease with seselin/xanthyletin) [3] makes the 4-phenyl-7-prenyloxycoumarin scaffold a critical missing probe for completing the cardiovascular SAR matrix of this compound class. Procurement enables pharmacologists to test the hypothesis that a bulky aromatic 4-phenyl substituent produces a cardiovascular profile distinct from both 4-methyl and 4-unsubstituted analogs, filling a gap in the prenyloxycoumarin cardiovascular pharmacology literature [3][4].

Synthetic Intermediate for Diversified 4-Phenylcoumarin Libraries via 7-O-Derivatization

As demonstrated by Rosa et al., the 7-hydroxy-4-phenylcoumarin scaffold is a versatile intermediate that can be derivatized at the 7-position to generate focused compound libraries [1]. The prenylated derivative serves as both a bioactive endpoint and a reference standard for the synthetic route. Its established physicochemical profile (predicted LogP ≈ 5–6, distinct from the 7-prenyloxycoumarin comparator with LogP 3.14) [4] makes it a useful lipophilicity benchmark for quality control of synthetic 4-phenylcoumarin libraries in medicinal chemistry core facilities and contract research organizations.

Quote Request

Request a Quote for 7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.